SODIUM ERYTHORBATE
Description
Systematic Nomenclature and Molecular Formula
This compound is formally designated as sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate under IUPAC nomenclature. Its molecular formula, C₆H₇NaO₆ , reflects a sodium salt derived from erythorbic acid through deprotonation of the hydroxyl group at the C3 position. The compound belongs to the furanone class, characterized by a γ-lactone ring fused to a tetrahydrofuran system.
Table 1: Nomenclature and formula
| Property | Specification |
|---|---|
| IUPAC name | Sodium (2R)-2-[(1R)-1,2-dihydroxyethyl]-4-hydroxy-5-oxo-2,5-dihydrofuran-3-olate |
| Molecular formula | C₆H₇NaO₆ |
| Alternative names | Sodium isoascorbate; Erythorbic acid sodium salt; E316 food additive |
| CAS registry | 6381-77-7 |
The sodium cation forms an ionic bond with the deprotonated oxygen atom at position 3 of the furanone ring, creating a stable crystalline structure. This ionic interaction significantly influences the compound's solubility profile and thermal stability compared to its protonated erythorbic acid form.
Stereochemical Configuration and Isomeric Relationships
The molecule contains two chiral centers at positions C2 and C1' of the dihydroxyethyl side chain, both exhibiting R configurations. X-ray diffraction studies confirm the (2R,1'R) stereochemistry creates a specific spatial arrangement that governs antioxidant activity.
Key stereochemical features :
- Furanone ring conformation : The γ-lactone adopts an envelope conformation with C2 out of the plane, stabilized by intramolecular hydrogen bonding between O4 and O5.
- Side chain orientation : The (1R)-1,2-dihydroxyethyl group projects axially from the furanone ring, enabling chelation of metal ions through its vicinal diol moiety.
This compound exists as a diastereomer of sodium ascorbate, differing in configuration at C5 (erythro vs. threo arrangement). This stereochemical distinction reduces its vitamin C activity while enhancing thermal stability. The compound shows no optical rotation due to internal compensation of chiral centers.
Crystalline Structure and Solid-State Properties
The anhydrous form crystallizes in a monoclinic system (space group P2₁) with unit cell parameters a = 5.42 Å, b = 8.16 Å, c = 10.23 Å, and β = 92.5°. Sodium ions occupy interstitial sites between erythorbate anions, coordinated by three oxygen atoms from adjacent molecules.
Table 2: Physicochemical properties
| Property | Value/Description |
|---|---|
| Crystal morphology | White, free-flowing rhombic plates |
| Density | 1.2 g/cm³ |
| Melting point | 154–164°C (with decomposition) |
| Solubility (25°C) | 15 g/100 mL in water |
| Hygroscopicity | Low (<0.5% moisture absorption at 60% RH) |
Structure
3D Structure of Parent
Properties
CAS No. |
7317-67-1 |
|---|---|
Molecular Formula |
C6H7NaO6 |
Molecular Weight |
198.11 g/mol |
IUPAC Name |
sodium;2-(1,2-dihydroxyethyl)-4-hydroxy-5-oxo-2H-furan-3-olate |
InChI |
InChI=1S/C6H8O6.Na/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,7-10H,1H2;/q;+1/p-1 |
InChI Key |
PPASLZSBLFJQEF-UHFFFAOYSA-M |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)[O-])O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
SODIUM ERYTHORBATE is typically synthesized by dissolving ascorbic acid in water and then adding an equivalent amount of sodium bicarbonate. The reaction produces sodium ascorbate and carbon dioxide gas. The reaction can be represented as follows:
C6H8O6 (ascorbic acid) + NaHCO3 (sodium bicarbonate) → C6H7NaO6 (sodium ascorbate) + CO2 (carbon dioxide) + H2O (water)
After the reaction, the sodium ascorbate is precipitated by the addition of isopropanol .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is carefully controlled to ensure the purity and quality of the final product. The use of high-purity reagents and controlled reaction conditions helps in achieving a consistent product that meets industry standards .
Chemical Reactions Analysis
Redox Reactions and Antioxidant Activity
Sodium erythorbate functions as a potent reducing agent due to its ability to donate electrons, effectively neutralizing free radicals and reactive oxygen species. This redox activity underpins its role in preserving food quality and preventing oxidative degradation .
-
Mechanism : In aqueous solutions, it undergoes oxidation, converting to dehydroerythorbic acid while reducing oxidizing agents .
-
Reaction with Oxygen :
This reaction is critical in delaying lipid peroxidation in meats and beverages .
Key Data :
| Property | Value | Source |
|---|---|---|
| Oxidation Potential | -0.166 V (vs. standard hydrogen electrode) | |
| Solubility in Water | 17 g/100 mL (25°C) |
Interaction with Nitrites in Meat Curing
This compound accelerates the reduction of sodium nitrite (NaNO₂) to nitric oxide (NO), a critical step in meat curing for color fixation and microbial safety .
-
Reaction Pathway :
Nitric oxide then binds to myoglobin, forming nitrosomyoglobin (bright red pigment) .
Experimental Findings :
-
At 50 ppm ingoing nitrite, this compound increased cured meat pigment formation by 40% compared to non-accelerated systems .
-
Residual nitrite levels were 35% lower in systems with this compound versus celery juice powder alternatives .
| Parameter | With this compound | Without Accelerator |
|---|---|---|
| Residual Nitrite (ppm) | 12 ± 2 | 45 ± 5 |
| Cured Pigment (mg/g) | 0.85 ± 0.1 | 0.5 ± 0.1 |
Thermal Decomposition
When heated above 168°C, this compound decomposes exothermically, releasing toxic gases :
Decomposition Products :
| Product | Hazard Profile | Concentration |
|---|---|---|
| Carbon Monoxide (CO) | Toxic, flammable | 15–20% vol |
| Carbon Dioxide (CO₂) | Asphyxiant | 60–70% vol |
| Sodium Oxides (Na₂O) | Corrosive | 5–10% wt |
Incompatibility with Oxidizing Agents
This compound reacts violently with strong oxidizers (e.g., peroxides, chlorates), producing heat and hazardous byproducts :
-
Example Reaction :
Safety Notes :
-
Avoid contact with cellulose-based absorbents and earth, which may catalyze unintended reactions .
-
Storage requires protection from light and moisture to prevent premature oxidation .
pH-Dependent Stability
The compound’s reactivity is pH-sensitive, with optimal stability in neutral to slightly acidic conditions (pH 5.5–8.0) .
| pH Range | Stability | Reactivity |
|---|---|---|
| < 5 | Rapid degradation | Enhanced oxidation |
| 5.5–8.0 | High stability | Controlled redox activity |
| > 8 | Partial hydrolysis | Alkaline decomposition |
Catalytic Role in Polymerization
In industrial settings, this compound facilitates redox-initiated polymerization reactions, acting as a co-catalyst with metal ions (e.g., Fe²⁺) :
This reaction is utilized in the production of synthetic rubbers and resins .
This compound’s chemical reactivity is multifaceted, spanning antioxidant, catalytic, and decomposition pathways. Its interactions with nitrites and oxygen are particularly significant in food science, while its incompatibility with oxidizers necessitates careful handling in industrial applications.
Scientific Research Applications
Food Preservation
Antioxidant Properties
Sodium erythorbate is widely utilized in the food industry due to its antioxidant properties. It effectively inhibits oxidative rancidity in fats and oils, thereby extending shelf life and maintaining the quality of food products. Research indicates that this compound can stabilize the color of meat products in high-oxygen environments, comparable to ascorbic acid .
Regulatory Status
The European Food Safety Authority (EFSA) has evaluated this compound and concluded that its use as a food additive is safe at an acceptable daily intake (ADI) of 6 mg/kg body weight per day . This assessment underscores its regulatory acceptance and safety for consumer use.
Cosmetic Applications
Stabilization in Hair Dyes
this compound is employed in hair coloring products to prevent oxidative damage during the dyeing process. It acts as a reducing agent, ensuring that colorants remain effective without causing adverse reactions on the hair or scalp .
Safety Profile
Studies have shown that this compound does not exhibit reproductive or developmental toxicity in animal models, reinforcing its safety for use in cosmetic formulations .
Pharmaceutical Uses
Potential Therapeutic Effects
Research has explored the potential therapeutic applications of this compound in oncology. A tumorigenicity study indicated that while tumors were observed in mice administered this compound, there was no significant difference in tumor incidence compared to control groups . This suggests that this compound may not pose a carcinogenic risk when used within recommended limits.
Mechanism of Action
this compound's mechanism as an antioxidant may provide protective effects against oxidative stress-related diseases. Its role in reducing free radicals could be beneficial in various therapeutic contexts, although further research is needed to fully elucidate these effects.
Environmental Applications
Wastewater Treatment
A novel application of this compound involves its recovery from wastewater through eutectic freeze crystallization processes. This method contributes to sustainable practices by approaching zero waste in industrial settings . The recovery of this compound from wastewater not only reduces environmental impact but also recycles valuable compounds back into production cycles.
Summary Table of Applications
Mechanism of Action
SODIUM ERYTHORBATE exerts its effects primarily through its antioxidant properties. It donates electrons to neutralize free radicals, thereby preventing oxidative damage to cells and tissues. It also acts as a coenzyme in various hydroxylation reactions, which are crucial for the synthesis of collagen and other important biomolecules. The molecular targets include enzymes involved in collagen synthesis and other metabolic pathways .
Comparison with Similar Compounds
Antioxidant Efficacy
Sodium erythorbate is benchmarked against natural and synthetic antioxidants:
- Natural Extracts : In lamb burgers, 500 ppm of this compound provided antioxidant capacity equivalent to specific quantities of plant extracts (e.g., rosemary, sage) measured via Folin-Ciocalteau, DPPH•, and FRAP assays. However, exact equivalency ratios depend on the extract type .
- Ascorbic Acid : Structurally similar, this compound outperforms ascorbic acid in stabilizing cured meat color. For example, in frankfurters, erythorbate improved flavor and acceptability at low sodium nitrite concentrations (≤52 ppm), whereas ascorbic acid requires higher nitrite levels for comparable effects .
- Synthetic Antioxidants (BHA/BHT) : While BHA/BHT are more lipid-soluble, this compound’s water solubility makes it preferable in aqueous systems like beverages. Studies in turkey meatballs showed erythorbate alone provided better oxidation protection than sage, but sage-erythorbate mixtures exhibited superior antioxidant synergy .
Solubility and Stability
- Water Solubility : this compound (16 g/100 mL) surpasses lipid-soluble antioxidants like BHA/BHT but is less soluble than ascorbic acid (62 g/100 mL) .
- Stability : It degrades in aqueous solutions under light, heat, or metal ions, necessitating controlled storage. In contrast, synthetic antioxidants like BHT are more stable in fats .
Q & A
Q. What are the standard analytical methods for quantifying sodium erythorbate in complex matrices, and how are they validated?
this compound is commonly quantified using high-performance liquid chromatography with ultraviolet detection (HPLC-UV), which offers specificity for distinguishing it from structurally similar compounds like ascorbate. Titration with iodometric or redox-based methods is also employed, but requires careful pH control to avoid interference. Validation parameters include linearity (R² > 0.99), recovery rates (95–105%), and limits of detection (LOD < 0.1 mg/L) . For complex food or biological matrices, sample pretreatment (e.g., solid-phase extraction) is critical to reduce background noise .
Q. How is this compound synthesized, and what purity criteria are essential for research applications?
this compound is synthesized via microbial fermentation of glucose-derived substrates, followed by oxidation and neutralization. Key purity criteria include:
- Spectroscopic purity : FT-IR peaks at 1,650 cm⁻¹ (C=O stretching) and 1,050 cm⁻¹ (C-O-C) confirm structural integrity.
- Residual solvents : Gas chromatography (GC) must show <50 ppm ethanol or acetone.
- Heavy metals : Inductively coupled plasma mass spectrometry (ICP-MS) ensures compliance with USP limits (e.g., <10 ppm lead) .
Q. What stability considerations are critical for storing this compound in laboratory settings?
this compound degrades under prolonged exposure to UV light (λ = 254 nm) and elevated temperatures (>40°C). Storage recommendations include:
- Temperature : 2–8°C in amber glass vials.
- Incompatibilities : Avoid contact with strong oxidizers (e.g., peroxides) due to hazardous CO/CO₂ release. Stability testing via accelerated aging (40°C/75% RH for 6 months) is advised for long-term studies .
Advanced Research Questions
Q. How can researchers optimize this compound’s antioxidant efficacy in variable pH conditions?
A Design of Experiments (DoE) approach, such as Response Surface Methodology (RSM), is recommended to model pH-dependent antioxidant activity. For example:
- Variables : pH (3–7), temperature (25–50°C), and concentration (0.1–1.0% w/v).
- Response metrics : DPPH radical scavenging (%) and ferric reducing antioxidant power (FRAP). Statistical software (e.g., SAS or Minitab) generates 3D surface plots to identify optimal conditions, with validation via triplicate experiments .
Q. What methodologies resolve contradictions in this compound’s reactive oxygen species (ROS) scavenging mechanisms?
Discrepancies in ROS studies (e.g., pro-oxidant vs. antioxidant effects) require mechanistic validation through:
- Electron paramagnetic resonance (EPR) : Direct detection of hydroxyl radical (•OH) quenching.
- Comparative assays : Parallel testing with ascorbate controls to isolate erythorbate-specific pathways.
- pH-controlled kinetics : Monitor reaction rates under physiologically relevant conditions (pH 4.5–7.4) .
Q. How should experiments be designed to assess this compound’s role as a reducing agent in pharmaceutical formulations?
A factorial design comparing this compound with alternative agents (e.g., sodium metabisulfite) is critical. Key steps:
- Redox potential measurement : Use platinum electrodes to quantify reduction capacity.
- Accelerated stability testing : Expose drug formulations to oxidative stress (40°C/75% RH) and quantify API degradation via HPLC.
- Cytotoxicity screening : MTT assays on human cell lines (e.g., HepG2) to validate safety .
Q. What statistical approaches are suitable for analyzing this compound’s effects in multi-variable systems (e.g., food preservation)?
Box-Behnken Design (BBD) with ANOVA is effective for evaluating interactions between this compound, preservatives (e.g., nitrites), and storage conditions. Example outputs:
- Coefficient plots : Identify synergistic/antagonistic effects.
- Lack-of-fit tests : Ensure model adequacy (p > 0.05). Post-hoc Tukey tests validate significance (α = 0.05) .
Q. How can regulatory frameworks (e.g., REACH) guide environmental impact assessments of this compound?
The Klimisch scoring system evaluates study quality for ecotoxicity endpoints:
- Reliability score : Tier 1 (high) for OECD 201/202 algal/daphnia tests.
- Data gaps : Prioritize chronic toxicity studies (e.g., 28-day fish bioassays) for risk characterization. Computational tools like ECOSAR predict biodegradation pathways .
Q. What in silico models predict this compound’s interactions in biological systems?
Molecular docking (AutoDock Vina) and quantitative structure-activity relationship (QSAR) models assess binding affinity to targets like NF-κB or COX-2. Validation steps:
- Docking reproducibility : RMSD < 2.0 Å between replicates.
- ADMET profiling : Predict bioavailability and hepatotoxicity using SwissADME .
Q. How do researchers address conflicting data on this compound’s synergy with other preservatives in meat products?
Meta-analysis frameworks (PRISMA guidelines) systematically synthesize in vitro and in vivo studies. Key criteria:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
